5-Bromoimidazo[1,2-c]pyrimidine
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Overview
Description
5-Bromoimidazo[1,2-c]pyrimidine is a heterocyclic compound that contains both imidazole and pyrimidine rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoimidazo[1,2-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminopyrimidines with methyl ketones and bromine in a ratio of 1:1:2 . This reaction proceeds through a series of steps, including bromination and cyclization, to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 5-Bromoimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Cyclization Reactions: Catalysts such as palladium or copper are frequently used to facilitate these reactions.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-c]pyrimidine derivatives, while cyclization reactions can produce fused ring systems.
Scientific Research Applications
5-Bromoimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, antiviral agent, and antimicrobial agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromoimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Another brominated heterocycle with similar structural features.
Imidazo[1,2-a]pyrimidine: A closely related compound with a different substitution pattern.
Uniqueness: 5-Bromoimidazo[1,2-c]pyrimidine is unique due to its specific bromination pattern and the combination of imidazole and pyrimidine rings. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C6H4BrN3 |
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Molecular Weight |
198.02 g/mol |
IUPAC Name |
5-bromoimidazo[1,2-c]pyrimidine |
InChI |
InChI=1S/C6H4BrN3/c7-6-9-2-1-5-8-3-4-10(5)6/h1-4H |
InChI Key |
HCRAJZINPXGYEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N2C1=NC=C2)Br |
Origin of Product |
United States |
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